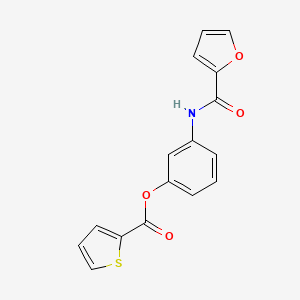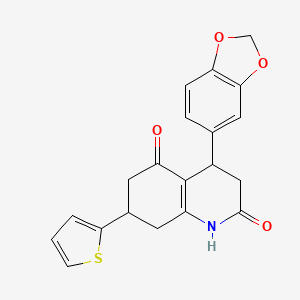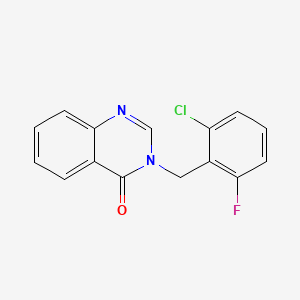![molecular formula C14H15FN2O4S B4415780 4-{4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}morpholine](/img/structure/B4415780.png)
4-{4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}morpholine
Vue d'ensemble
Description
4-{4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}morpholine is a chemical compound that has gained significant attention in the field of scientific research. The compound is known for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 4-{4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}morpholine involves its ability to interact with specific targets in cells. The compound can bind to certain enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, the compound can inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The compound can also bind to specific sites on proteins, modifying their activity and leading to changes in various biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific targets it interacts with. In cancer cells, the compound can induce apoptosis by inhibiting the activity of certain enzymes involved in cell proliferation. In biochemistry, the compound can modify the activity of specific proteins, allowing researchers to investigate their role in various biological processes. In pharmacology, the compound has been studied for its potential to modulate various physiological processes, including inflammation, neurological disorders, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}morpholine in lab experiments include its high potency and specificity for certain targets. The compound can be used to investigate the role of specific enzymes and proteins in various biological processes, allowing researchers to gain insights into the underlying mechanisms of disease. However, the limitations of using the compound include its potential toxicity and the need for careful handling and storage. The compound can also have off-target effects, leading to unintended biological effects.
Orientations Futures
There are several future directions for research on 4-{4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}morpholine. One direction is to investigate the compound's potential as a drug candidate for the treatment of various diseases, including inflammation, neurological disorders, and cardiovascular diseases. Another direction is to explore the compound's potential as a tool for studying the structure and function of proteins. Further research is also needed to investigate the compound's potential toxicity and off-target effects, as well as to develop safer and more effective methods for synthesizing and handling the compound.
Applications De Recherche Scientifique
4-{4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}morpholine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, the compound has been investigated for its potential as an anticancer agent. Studies have shown that the compound can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. In biochemistry, the compound has been used as a tool for studying the structure and function of proteins. The compound can bind to specific sites on proteins and modify their activity, allowing researchers to investigate their role in various biological processes. In pharmacology, the compound has been studied for its potential as a drug candidate for the treatment of various diseases, including inflammation, neurological disorders, and cardiovascular diseases.
Propriétés
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonyl-2-methyl-1,3-oxazol-5-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4S/c1-10-16-13(14(21-10)17-6-8-20-9-7-17)22(18,19)12-4-2-11(15)3-5-12/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWNXVKJCIJMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-butyl-N-[(2E)-3-phenylprop-2-en-1-yl]-4-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B4415700.png)

![5-[(1-phenylethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4415719.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4415724.png)
![N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4415752.png)
![3-{4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B4415754.png)

![1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B4415760.png)
![N-(4-chloro-2-methylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4415763.png)
![1-(4-chlorobenzyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4415778.png)
![2-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4415779.png)

![tert-butyl 2-[5-(methylthio)-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylate](/img/structure/B4415785.png)
![2,5-bis{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-thiadiazole](/img/structure/B4415791.png)